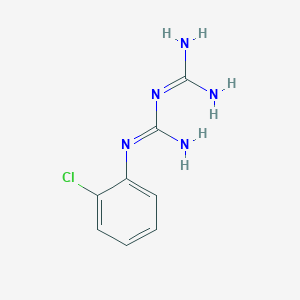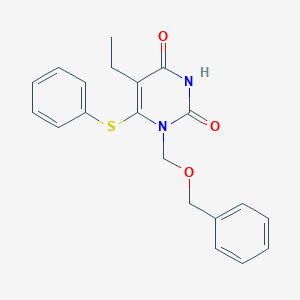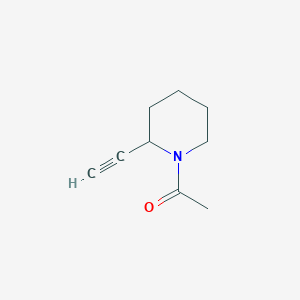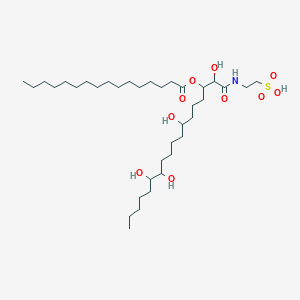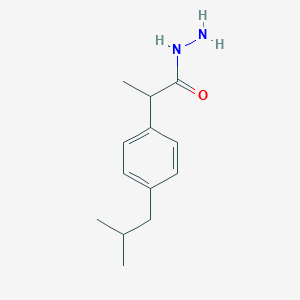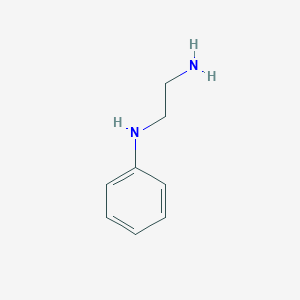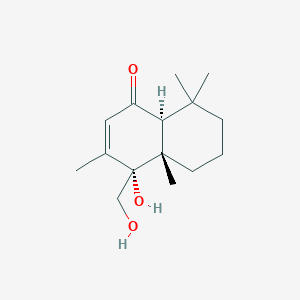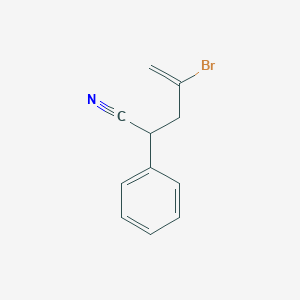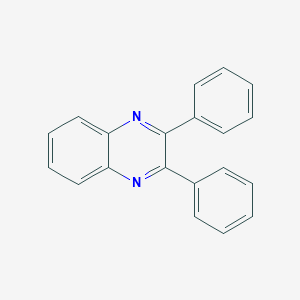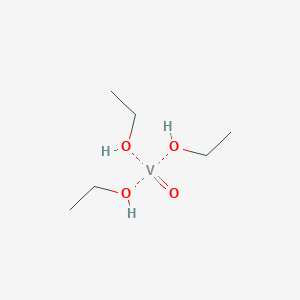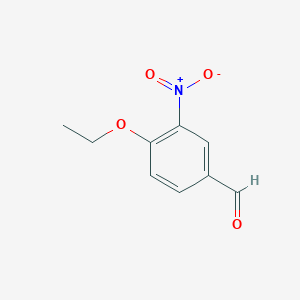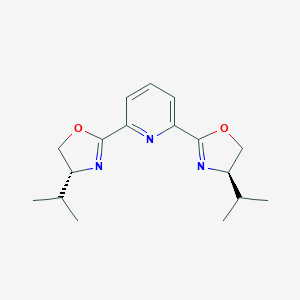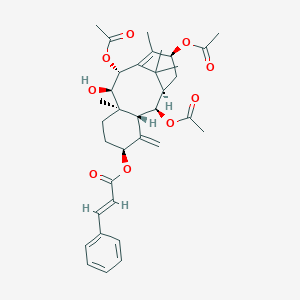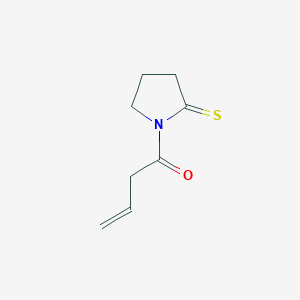
1-(3-Butenoyl)pyrrolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Butenoyl)pyrrolidine-2-thione, also known as S-allyl-L-cysteine sulfoxide (ACSO), is a sulfur-containing compound found in Allium vegetables like garlic, onion, and leek. ACSO has been widely studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anticancer properties.
作用機序
The exact mechanism of action of ACSO is not fully understood. However, it is believed that ACSO exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. ACSO's anticancer properties are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
生化学的および生理学的効果
ACSO has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. ACSO has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help reduce inflammation in the body. In addition, ACSO has been shown to inhibit the growth and spread of cancer cells in various types of cancer, including breast, prostate, and colon cancer.
実験室実験の利点と制限
ACSO has several advantages for lab experiments. It is a natural compound that can be easily obtained from Allium vegetables. It is also relatively stable and can be stored for long periods of time. However, ACSO also has some limitations for lab experiments. It can be difficult to purify ACSO from Allium vegetables due to the presence of other sulfur-containing compounds. In addition, the synthesis method for ACSO can be time-consuming and expensive.
将来の方向性
There are several future directions for research on ACSO. One area of research could focus on the development of new synthesis methods for ACSO that are more efficient and cost-effective. Another area of research could focus on the development of new formulations of ACSO that can improve its bioavailability and efficacy. Additionally, more research is needed to fully understand the mechanism of action of ACSO and its potential health benefits. Finally, more clinical trials are needed to determine the safety and efficacy of ACSO in humans.
Conclusion
In conclusion, 1-(3-Butenoyl)pyrrolidine-2-thione, or 1-(3-Butenoyl)pyrrolidine-2-thionesteine sulfoxide, is a sulfur-containing compound found in Allium vegetables that has been extensively studied for its potential health benefits. It has antioxidant, anti-inflammatory, and anticancer properties and has been shown to have various biochemical and physiological effects. While ACSO has several advantages for lab experiments, it also has some limitations. There are several future directions for research on ACSO, including the development of new synthesis methods, formulations, and clinical trials.
合成法
ACSO can be synthesized through the reaction of L-cysteine sulfoxide with allyl isothiocyanate. The reaction takes place in an aqueous solution at a pH of 6-8 and a temperature of 40-50°C. After the reaction, ACSO can be purified through various methods, including dialysis, column chromatography, and recrystallization.
科学的研究の応用
ACSO has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. ACSO also has anti-inflammatory properties, which can help reduce inflammation in the body. In addition, ACSO has been shown to have anticancer properties, which can help prevent the growth and spread of cancer cells.
特性
CAS番号 |
125880-06-0 |
|---|---|
製品名 |
1-(3-Butenoyl)pyrrolidine-2-thione |
分子式 |
C8H11NOS |
分子量 |
169.25 g/mol |
IUPAC名 |
1-(2-sulfanylidenepyrrolidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C8H11NOS/c1-2-4-7(10)9-6-3-5-8(9)11/h2H,1,3-6H2 |
InChIキー |
WYNYIDZAHLHQED-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)N1CCCC1=S |
正規SMILES |
C=CCC(=O)N1CCCC1=S |
同義語 |
2-Pyrrolidinethione, 1-(1-oxo-3-butenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



